triptocallic acid A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triptocallic acid A (TA) is a naturally occurring compound found in plants and fungi. It has been studied extensively in recent years due to its potential to be used in a variety of applications. TA is a polyphenol that has antioxidant, anti-inflammatory, and anti-bacterial properties. It has been found to be beneficial in treating a variety of conditions such as cancer, diabetes, and cardiovascular disease. The purpose of

Applications De Recherche Scientifique

Triterpenes from Tripterygium wilfordii : A study by Nakano, Oose, and Takaishi (1997) identified new triterpenes from the callus of Tripterygium wilfordii, including triptocallic acid C and D. These compounds were isolated along with other known triterpenes, hinting at the potential pharmacological properties of triterpenes related to triptocallic acid A (Nakano, Oose, & Takaishi, 1997).

Antiplasmodial and Cytotoxic Activities : A study on a Turraea species identified compounds including triptocallic acid B, which exhibited weak to moderate antiplasmodial activity and weak cytotoxic activity. This suggests that triptocallic acid derivatives might have applications in antimalarial and cancer research (Rasamison et al., 2014).

In Vitro Cytotoxic and Apoptotic Activity : Research by Kaur et al. (2005) explored the cytotoxic effects of Triphala, an Indian herbal drug, on various cancer cell lines. The major phenolic compounds isolated, including gallic acid, showed significant cytotoxic effects. This study suggests that compounds from herbal sources, possibly related to this compound, could be potent anticancer agents (Kaur et al., 2005).

Triptolide and Hepatotoxicity : A study by Tan et al. (2018) on triptolide, another compound from Tripterygium wilfordii, revealed its hepatotoxic effects. This research is relevant as it points to the importance of studying the toxicological profiles of related compounds, including this compound (Tan et al., 2018).

Triptolide-Induced Mitochondrial Dysfunction : Cheng et al. (2018) investigated the effects of triptolide on mitochondrial function in mouse Sertoli cells. As triptolide and this compound are derived from the same plant, understanding the mechanisms of action of triptolide could provide insights into the effects of this compound (Cheng et al., 2018).

Triptolide Biosynthesis and Genome Analysis : A 2020 study by Tu et al. explored the genome of Tripterygium wilfordii and identified genes involved in the biosynthesis of triptolide. This genomic analysis is crucial for understanding the biosynthetic pathways of related compounds, such as this compound (Tu et al., 2020).

Mécanisme D'action

Target of Action

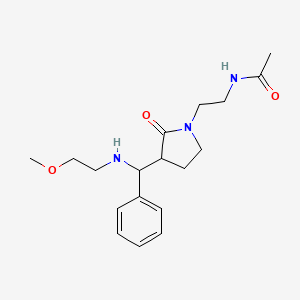

Triptocallic acid A is a natural triterpenoid isolated from the vines of Tripterygium wilfordii It’s known that triterpenoids, the class of compounds to which this compound belongs, often interact with a variety of cellular targets, including various enzymes and receptors, to exert their effects .

Mode of Action

Triterpenoids, in general, are known to interact with their targets in a way that regulates the balance of immune response, inflammation, and apoptosis in various diseases . This suggests that this compound may have similar interactions with its targets.

Biochemical Pathways

For instance, they can affect the Tricarboxylic Acid (TCA) cycle, an essential metabolic network in all oxidative organisms that provides precursors for anabolic processes and reducing factors (NADH and FADH2) that drive the generation of energy .

Pharmacokinetics

It’s worth noting that the study of pharmacokinetics of similar compounds revealed quick elimination of the main components .

Result of Action

Given the known effects of triterpenoids, it’s plausible that this compound may have immunosuppressive, anti-inflammatory, and anti-tumor effects .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

Propriétés

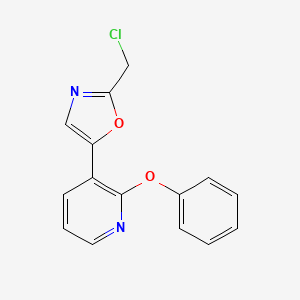

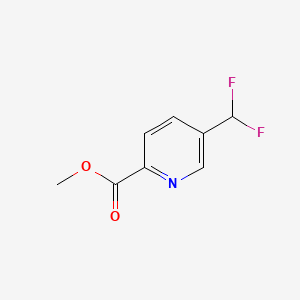

IUPAC Name |

(1R,2R,4S,4aR,6aR,6aS,6bR,8aR,10R,12aR,14bS)-4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22+,23-,24-,27-,28-,29+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVWTVWLRSUYNC-BDQDAIHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@@H]([C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-4-[10-[4-(dimethylamino)-1-[9-[2-(dimethylamino)ethyl]-10-[(4S)-2-oxo-1,3-oxazolidin-4-yl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]butyl]-9-[2-(dimethylamino)ethyl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]-1,3-oxazolidin-2-one](/img/structure/B580352.png)

![3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B580355.png)